molecular formula C9H11ClN4 B1458867 (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1384431-41-7

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No. B1458867
M. Wt: 210.66 g/mol
InChI Key: YSJCRPQLOKWYCM-UHFFFAOYSA-N
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Description

Phenyl(1H-1,2,3-triazol-4-yl)methanone is a compound that has a molecular formula of C9H7N3O . It has an average mass of 173.171 Da and a monoisotopic mass of 173.058914 Da .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of Phenyl(1H-1,2,3-triazol-4-yl)methanone includes a phenyl group attached to a 1,2,3-triazole ring .


Chemical Reactions Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,2,3-triazoles are used in medicinal chemistry for their inhibitory effects on certain proteins like the mesenchymal–epithelial transition factor (c-Met) protein kinase .
    • They have also shown GABA A allosteric modulating activity .
  • Polymer Chemistry

    • 1,2,3-triazoles have been incorporated into polymers for use in solar cells .
  • Supramolecular Chemistry

    • In supramolecular chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
  • Bioconjugation

    • 1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together .
  • Chemical Biology

    • In chemical biology, 1,2,3-triazoles are used as a tool for probing biological systems .
  • Fluorescent Imaging

    • 1,2,3-triazoles are used in fluorescent imaging due to their ability to emit light when excited .
  • Therapeutic Applications

    • Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
  • Flow Synthesis

    • A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
  • Solar Cell Materials

    • Use as highly conjugated linkers in triazole-based polymers for the evaluation of solar cell materials is the main reported application .
  • Antiepileptic Agent

    • The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .
  • Chemical Mimic

    • The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .
  • Drug Candidates

    • This motif is very often seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine or rufinamide .
  • Carbonic Anhydrase-II Inhibitors

    • A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
  • Heterocyclic Nuclei

    • Structures containing heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated β-secretase 1 (BACE-1) inhibition .
  • Industrial Applications

    • These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

properties

IUPAC Name

(1-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJCRPQLOKWYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

CAS RN

1384431-41-7
Record name (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Keller, S Weiss, C Hutzler, KK Kuhn… - Journal of medicinal …, 2015 - ACS Publications
Analogues of the argininamide-type NPY Y 1 receptor (Y 1 R) antagonist BIBP3226, bearing carbamoyl moieties at the guanidine group, revealed subnanomolar K i values and caused …
Number of citations: 31 pubs.acs.org

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